N-[2-(4-Chlorophenoxy)ethyl]acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-8(13)12-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGSIXOPPFWXRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801288394 | |
| Record name | N-[2-(4-Chlorophenoxy)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104053-89-6 | |
| Record name | N-[2-(4-Chlorophenoxy)ethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104053-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(4-Chlorophenoxy)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Phenoxyacetamide Scaffolds in Medicinal Chemistry
The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. leyan.com Derivatives containing this scaffold have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anti-diabetic, anti-inflammatory, analgesic, and anticancer properties. cymitquimica.com The phenoxy group can enhance a compound's ability to bind to biological targets, improve selectivity, and participate in hydrogen bonding through its ether oxygen atom. leyan.com
The versatility of the phenoxyacetamide core allows for extensive structure-activity relationship (SAR) studies. Researchers have systematically modified the phenoxy ring and the acetamide (B32628) nitrogen substituent to optimize potency and other pharmacological parameters. For instance, the introduction of halogen atoms, such as the chlorine in N-[2-(4-Chlorophenoxy)ethyl]acetamide, is a common strategy in medicinal chemistry to modulate a molecule's lipophilicity and electronic properties, which can in turn influence its biological activity. mdpi.com The exploration of phenoxyacetamide derivatives continues to be a vibrant area of research, with studies investigating their potential as inhibitors of enzymes like cyclooxygenase (COX) and as agents targeting cancer cells. mdpi.commdpi.com
Overview of Structural Features and Synthetic Interest in N 2 4 Chlorophenoxy Ethyl Acetamide
N-[2-(4-Chlorophenoxy)ethyl]acetamide is a distinct chemical entity, identified by the Chemical Abstracts Service (CAS) number 104053-89-6. keyorganics.net Its molecular structure consists of a central acetamide (B32628) group where the nitrogen is substituted with a 2-(4-chlorophenoxy)ethyl group. This structure combines the key features of the phenoxyacetamide scaffold with a specific substitution pattern: a chlorine atom at the para-position of the phenyl ring and an ethyl linker between the phenoxy oxygen and the acetamide nitrogen.
The structural features of this compound suggest several points of synthetic interest. The formation of the ether linkage and the amide bond are the two key transformations in its synthesis. A general and common synthetic route for N-substituted phenoxyacetamides involves a multi-step process. This typically begins with the reaction of a substituted phenol (B47542) (in this case, 4-chlorophenol) with an alpha-haloacetate, such as ethyl chloroacetate, to form a phenoxy ester. This is followed by hydrolysis of the ester to the corresponding phenoxyacetic acid. Finally, the phenoxyacetic acid is coupled with an appropriate amine, here 2-aminoethanol, followed by acetylation of the resulting primary amine to yield the final this compound. nih.gov Another viable route involves the reaction of chloroacetyl chloride with various amines to produce 2-chloro-N-substituted acetamide derivatives, which can then be further reacted to introduce the phenoxy group. ijpsr.infonih.gov
Below is a table summarizing the key identifiers for this compound.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 104053-89-6 |
| Molecular Formula | C10H12ClNO2 |
| Molecular Weight | 213.66 g/mol |
| ACD/MFCD Number | MFCD00819340 |
This data is compiled from available chemical supplier information. keyorganics.net
Historical Context and Emerging Research Directions for N 2 4 Chlorophenoxy Ethyl Acetamide Analogues
Retrosynthetic Analysis and Precursor Considerations for this compound Synthesis
Retrosynthetic analysis is a technique used to deconstruct a target molecule into its constituent starting materials, known as precursors. For this compound, the most logical disconnection is at the amide bond, breaking the molecule into an amine component and an acyl group. This approach highlights the two primary building blocks required for its synthesis.
In the synthesis of many phenoxyacetamide derivatives, 2-(4-chlorophenoxy)acetic acid serves as a crucial precursor. researchgate.netmdpi.com This carboxylic acid provides the chlorophenoxyacetyl moiety that forms a significant part of the final structure. The synthesis of this acid itself is typically achieved by reacting 4-chlorophenol (B41353) with chloroacetic acid in an alkaline medium. google.com
In pathways leading to analogous structures, this acid is activated and then coupled with a suitable amine. nih.gov For instance, derivatives like 2-(2,4-dichlorophenoxy)acetic acid are used as precursors for compounds with potential anti-inflammatory properties. mdpi.com The carboxylic acid group is converted into a more reactive form, such as an acyl chloride or an active ester, to facilitate the subsequent amide bond formation with an amine.
The amine component is the second critical precursor in the synthesis. For the specific synthesis of this compound, the key amine precursor is 2-(4-chlorophenoxy)ethanamine . The final step in the synthesis would involve the N-acylation (acetylation) of this amine using a reagent like acetyl chloride or acetic anhydride.
The synthesis of analogous phenoxyacetamide structures employs a diverse range of primary and secondary amines, which dictates the final properties of the molecule. The choice of amine is a critical step in designing new chemical entities with specific biological activities. nih.govresearchgate.net
Table 1: Examples of Amine Precursors in the Synthesis of Analogous Phenoxyacetamides
| Amine Precursor | Resulting Compound Class | Reference |
| 1-Phenylethylamine | 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives | researchgate.net |
| Aromatic Amines (e.g., anilines) | 2-(Dichlorophenoxy)-N-(aryl)acetamide derivatives | mdpi.com |
| 1,2-Diaminobenzene | N-(2-aminophenyl)-2-(phenoxy)acetamide derivatives | nih.gov |
| Benzylamine | N-Benzyl-4-iodobenzamide (from 4-iodobenzoic acid) | nih.gov |
| Aliphatic and Aromatic Amines | 2-Chloro-N-alkyl/aryl acetamide (B32628) derivatives | ijpsr.info |
Multistep Synthesis Processes for this compound and Its Derivatives
The assembly of the final phenoxyacetamide structure is a multistep process that culminates in the formation of the amide bond. This transformation requires precise control over reagents and conditions to achieve the desired outcome efficiently.
The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry. nih.gov The most direct method involves the reaction between a carboxylic acid and an amine. However, since this reaction is typically slow and requires high temperatures, the carboxylic acid is usually activated first. masterorganicchemistry.com
Common strategies for activation include:
Conversion to Acyl Halides: The carboxylic acid is converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine, often under basic conditions (e.g., Schotten-Baumann conditions), to form the amide. nih.gov
Use of Anhydrides: Acid anhydrides can also serve as acylating agents for amines, though they are generally less reactive than acyl halides.
In Situ Activation with Coupling Agents: This is the most common and mild method, especially for complex molecules. A coupling agent is added to a mixture of the carboxylic acid and amine, generating a reactive intermediate in the reaction vessel that is immediately consumed by the amine. nih.govmasterorganicchemistry.com
Modern amide synthesis heavily relies on coupling reagents that facilitate bond formation under mild conditions. bachem.com Uronium and phosphonium (B103445) salts are two major classes of these reagents. arkat-usa.org
TBTU (O-(Benzotriazole-1-yl)-N,N,N',N'-tetramethyluroniumtetrafluoroborate) is a popular and efficient uronium salt-based coupling agent. peptide.com It is widely used for the synthesis of amides and peptides due to its high reactivity and the rapid nature of the reactions it mediates. bachem.compeptide.com The reaction mechanism involves the activation of the carboxylic acid by TBTU in the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or lutidine. nih.govnih.gov This forms a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine to yield the final amide product. While generally very effective, the use of TBTU with strong bases can sometimes lead to the racemization of chiral starting materials, an issue that can often be mitigated by using weaker bases like pyridine. peptide.comnih.gov
Table 2: Common Coupling Agents for Amide Bond Synthesis
| Coupling Agent Class | Example(s) | Full Name | Reference |
| Carbodiimide | DCC, DIC, EDCl | Dicyclohexylcarbodiimide, Diisopropylcarbodiimide, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | masterorganicchemistry.compeptide.com |
| Uronium/Aminium Salt | TBTU, HBTU, HATU | O-(Benzotriazole-1-yl)-N,N,N',N'-tetramethyluroniumtetrafluoroborate, O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate, O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | bachem.compeptide.com |
| Phosphonium Salt | BOP, PyBOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | bachem.comarkat-usa.org |
The success of the synthesis of phenoxyacetamides depends significantly on the chosen reaction conditions.
Solvent Systems: Anhydrous (dry) aprotic solvents are typically used to prevent the hydrolysis of reactive intermediates. Dry dichloromethane (B109758) (DCM) is a common choice due to its inertness and ability to dissolve a wide range of organic compounds. nih.gov Other solvents such as acetonitrile, toluene, and dimethylformamide (DMF) are also utilized depending on the specific requirements of the reaction. researchgate.netmdpi.comnih.gov
Temperature Control: Amide coupling reactions, particularly the initial activation step, can be exothermic. Therefore, reactions are often initiated at reduced temperatures (e.g., 0 °C in an ice bath) to control the reaction rate and minimize side reactions. nih.gov After the initial addition of reagents, the reaction is typically allowed to warm to room temperature and stirred for several hours to ensure completion. nih.govijpsr.info
Base: As mentioned, a non-nucleophilic organic base is essential when using coupling agents like TBTU. The base neutralizes the acid formed during the reaction and facilitates the activation process. Common choices include triethylamine, DIPEA, and lutidine. nih.govnih.govbachem.com
Table 3: Typical Reaction Conditions for Phenoxyacetamide Synthesis
| Parameter | Condition | Rationale | References |
| Solvent | Dry Dichloromethane (DCM), Acetonitrile, Toluene | Aprotic and anhydrous to prevent side reactions with activated intermediates. | nih.govmdpi.comnih.gov |
| Temperature | 0 °C to Room Temperature | Initial cooling controls exothermic reactions, followed by stirring at ambient temperature for reaction completion. | nih.govnih.govgoogle.com |
| Reagents | Carboxylic Acid, Amine, Coupling Agent (e.g., TBTU), Base (e.g., DIPEA) | The core components for in situ amide bond formation. | nih.govnih.gov |
| Atmosphere | Often ambient; inert atmosphere (e.g., Nitrogen, Argon) for highly sensitive reagents. | Protects moisture-sensitive reagents and intermediates from degradation. | N/A |
| Reaction Time | A few hours to 24 hours | Monitored by techniques like Thin Layer Chromatography (TLC) to determine completion. | mdpi.comijpsr.info |
Advanced Synthetic Approaches and Catalysis in Phenoxyacetamide Chemistry
The synthesis of phenoxyacetamides, including this compound, benefits from modern catalytic methods that offer efficiency and selectivity. These approaches are crucial for creating complex and chiral variants of the core structure.
Zirconium-Based Catalysis in Analogous Amide Synthesis
Zirconium compounds have emerged as effective catalysts for the direct formation of amide bonds, a key step in synthesizing phenoxyacetamide structures. rsc.org These catalysts facilitate the condensation reaction between carboxylic acids or esters and amines, which is a highly sustainable process with water as the sole byproduct. diva-portal.org A significant challenge in direct amidation is the formation of ammonium (B1175870) carboxylate salt; however, Lewis acidic catalysts based on transition metals like zirconium can overcome this issue. diva-portal.org
Various zirconium-based catalysts have been developed, each with distinct characteristics. For instance, zirconocene (B1252598) dichloride (Cp2ZrCl2) has been shown to effectively catalyze the amidation of both aliphatic and aromatic carboxylic esters with primary and secondary amines at 110 °C in toluene, resulting in excellent conversions. researchgate.netdoi.org One of the notable advantages of this system is its ability to proceed with almost complete retention of configuration for chiral substrates. researchgate.netdoi.org
Other zirconium compounds, such as ZrCl4, have also been proven to be excellent catalysts for forming secondary, tertiary, and chiral amides at moderate temperatures without causing racemization of chiral amino acids. researchgate.net More advanced systems include air and moisture-stable zirconium oxo clusters, which can catalyze the intermolecular formation of various amides in high yields without the need for anhydrous conditions or water scavenging techniques. rsc.org This contrasts with the catalytic ability of zirconium chloride complexes, which can be hampered by the water formed during the reaction. diva-portal.org The development of zirconium triflate complexes, like Zr(Cp)2(OTf)2·THF, provides a practical and scalable protocol for direct amidation that circumvents the need for water scavenging. diva-portal.org
Comparison of Zirconium-Based Catalysts in Amide Synthesis| Catalyst | Typical Substrates | Key Advantages | Source(s) |
|---|---|---|---|
| Zirconocene Dichloride (Cp2ZrCl2) | Carboxylic esters and amines | High conversion rates; retains stereochemistry of chiral substrates. researchgate.netdoi.org | researchgate.netdoi.org |
| Zirconium(IV) Chloride (ZrCl4) | Carboxylic acids and amines | Effective for secondary, tertiary, and chiral amides; no racemization. researchgate.net | researchgate.net |
| Zirconium Oxo Cluster [Zr6(OH)4O4(OAcr)12]2 | Carboxylic acids and amines | Air and moisture stable; no need for anhydrous conditions. rsc.org | rsc.org |
| Zirconocene Triflate (Zr(Cp)2(OTf)2·THF) | Carboxylic acids and amines | Tolerant to water; circumvents water scavenging techniques. diva-portal.org | diva-portal.org |
Stereoselective Synthesis of Chiral this compound Analogues
The creation of chiral molecules is a central theme in modern chemistry, particularly in the synthesis of bioactive compounds. mdpi.com Stereoselective synthesis refers to methods that produce a preponderance of one stereoisomer over others. ethz.ch For analogs of this compound, achieving stereoselectivity is crucial when a chiral center is present, leading to the formation of a single enantiomer. ethz.ch
Several strategies are employed to achieve this:
Chiral Catalysts : Asymmetric synthesis can be achieved using chiral catalysts that control the formation of new stereocenters. ethz.ch For instance, zirconium catalysts like Cp2ZrCl2 and ZrCl4 have been noted for their ability to facilitate amidation while preserving the existing chirality of substrates without causing racemization. doi.orgresearchgate.net Other metal-catalyzed reactions, such as copper-catalyzed cyclizative aminoboration, have demonstrated excellent enantioselectivity in forming chiral N-heterocycles, a principle applicable to related structures. researchgate.net
Chiral Auxiliaries : This technique involves temporarily attaching an enantiopure group (the auxiliary) to the substrate. ethz.chnumberanalytics.com This auxiliary directs the stereochemical outcome of a subsequent reaction. After introducing the desired stereocenter, the auxiliary is removed. ethz.ch This method is effective for creating defined relative configurations. ethz.ch
Chiral Pool Synthesis : This approach utilizes readily available, enantioenriched starting materials, such as amino acids or sugars, as building blocks. ethz.ch At least one of the stereocenters in the final product originates from this chiral starting material.
The development of these methods allows for the synthesis of optically pure analogs of phenoxyacetamide. nih.gov For example, stereoselective routes have been developed for complex amides that involve the addition of an indole (B1671886) to a sulfinamide, yielding separable diastereoisomers that can be converted into the final chiral products. nih.gov
Approaches in Stereoselective Synthesis| Strategy | Description | Example Principle | Source(s) |
|---|---|---|---|
| Chiral Catalysis | A chiral catalyst guides the formation of a specific stereoisomer. | Zr-catalyzed amidation retains the configuration of chiral amines and esters. doi.org | doi.orgethz.ch |
| Chiral Auxiliaries | A removable, enantiopure group is attached to the substrate to direct the reaction stereochemistry. | An enantiopure appendage introduces a new stereocenter with a defined configuration. ethz.ch | ethz.chnumberanalytics.com |
| Chiral Pool Synthesis | Incorporates stereocenters from naturally occurring, enantiopure starting materials. | Using a chiral amino acid as a precursor in the synthesis. ethz.ch | ethz.ch |
Purification and Monitoring Techniques in this compound Synthesis
The successful synthesis of a target compound relies heavily on the ability to monitor the reaction's progress and to purify the final product effectively.
Thin Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin Layer Chromatography (TLC) is a rapid, sensitive, and inexpensive technique widely used to monitor the progress of a chemical reaction. researchgate.netmdpi.com It allows a chemist to qualitatively assess the consumption of starting materials and the formation of the product over time. researchgate.netnih.gov
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of plastic or aluminum coated with a thin layer of an adsorbent like silica (B1680970) gel. youtube.comyoutube.com The plate is then placed in a sealed chamber containing a suitable solvent or solvent mixture (the mobile phase). youtube.com The mobile phase moves up the plate by capillary action, and the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary phase. youtube.comyoutube.com
For the synthesis of this compound, TLC can be used to track the disappearance of the starting materials (e.g., 2-(4-chlorophenoxy)acetic acid and 2-(4-chlorophenoxy)ethylamine) and the appearance of the amide product spot. nih.gov After development, the separated spots are visualized. youtube.com Since many organic compounds are colorless, visualization is often achieved by using a UV lamp, where compounds that absorb UV light appear as dark spots against a fluorescent background. youtube.com The reaction is considered complete when the spots corresponding to the starting materials are no longer visible. nih.gov
Procedure for TLC Reaction Monitoring| Step | Description | Purpose | Source(s) |
|---|---|---|---|
| 1. Plate Preparation | Lightly draw a pencil line (the origin) about 1 cm from the bottom of the TLC plate. | To provide a starting point for sample application and Rf calculation. | youtube.com |
| 2. Spotting | Use a capillary tube to apply a small, concentrated spot of the reaction mixture onto the origin. | To apply the sample to be analyzed. | youtube.com |
| 3. Development | Place the plate in a sealed chamber with a solvent system, ensuring the solvent level is below the origin. | To separate the components of the mixture based on differential partitioning. | youtube.com |
| 4. Visualization | After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. View under a UV lamp. | To see the positions of the separated, often colorless, compounds. | youtube.com |
| 5. Analysis | Compare the spots from the reaction mixture to spots of the starting materials. | To determine if the starting materials have been consumed and the product has formed. | researchgate.netnih.gov |
Recrystallization for Product Isolation and Purification
Recrystallization is a fundamental technique used to purify solid organic compounds from a crude reaction mixture. mt.comgoogle.com The method relies on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures. quora.com For a compound like this compound, which is solid at room temperature, recrystallization is an ideal method for achieving high purity. mt.com
The process generally involves seven key steps:
Solvent Selection : The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while impurities are either highly soluble or insoluble at all temperatures. quora.com
Dissolution : The impure solid is dissolved in a minimum amount of the hot solvent to create a saturated solution. researchgate.net
Hot Filtration : If insoluble impurities are present, the hot solution is filtered to remove them. researchgate.net
Cooling : The hot, saturated solution is allowed to cool slowly and undisturbed. researchgate.net As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. mt.comresearchgate.net
Crystal Collection : The formed crystals are separated from the cold solvent (mother liquor), which retains the soluble impurities, typically by vacuum filtration. mt.com
Washing : The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor. researchgate.net
Drying : The purified crystals are dried to remove any residual solvent. researchgate.net
This technique is crucial for obtaining a final product with the high level of purity required for subsequent applications and characterization. google.com
Key Steps in Recrystallization| Step | Procedure | Rationale | Source(s) |
|---|---|---|---|
| 1. Dissolution | Dissolve the crude solid in a minimum amount of hot solvent. | To create a saturated solution from which crystals can form upon cooling. | researchgate.net |
| 2. Cooling | Allow the hot solution to cool slowly to room temperature, then potentially in an ice bath. | Slow cooling promotes the formation of large, pure crystals as solubility decreases. | mt.comresearchgate.net |
| 3. Filtration | Separate the solid crystals from the liquid (mother liquor) using vacuum filtration. | To isolate the purified product from the dissolved impurities. | mt.com |
| 4. Washing | Rinse the collected crystals with a small portion of cold solvent. | To remove any impurities that may have adhered to the crystal surfaces. | researchgate.net |
| 5. Drying | Dry the crystals completely to remove all traces of the solvent. | To obtain the final, pure, solvent-free product. | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.
Proton NMR (¹H NMR) for Structural Assignment
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other protons. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to each unique proton environment.
The aromatic protons on the para-substituted chlorophenoxy ring typically appear as two distinct doublets in the downfield region (approximately δ 6.8-7.3 ppm). This pattern, characteristic of an AA'BB' spin system, arises from the coupling between adjacent protons on the benzene ring. The protons ortho to the chlorine atom (H-3/H-5) would be expected at a slightly different chemical shift than the protons ortho to the ether linkage (H-2/H-6) due to their different electronic environments.
The protons of the ethyl bridge (-O-CH₂-CH₂-N-) are expected to appear as two triplets. The methylene group adjacent to the phenoxy oxygen (-O-CH₂) would be deshielded and is anticipated to resonate around δ 4.0 ppm. The other methylene group, adjacent to the nitrogen of the acetamide (-CH₂-N-), would likely appear further upfield, around δ 3.5 ppm. The coupling between these adjacent methylene groups would result in the characteristic triplet splitting pattern for each signal, assuming free rotation.
The amide proton (-NH-) typically presents as a broad singlet or a triplet, depending on the solvent and temperature, with a chemical shift that can vary but is often found in the region of δ 5.5-8.5 ppm. Its coupling to the adjacent methylene protons may also be observed. The methyl protons of the acetamide group (-C(O)CH₃) would give rise to a sharp singlet, typically resonating in the upfield region around δ 2.0 ppm, as they have no adjacent protons to couple with.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shift ranges for similar functional groups.)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Acetyl (CH₃) | ~2.0 | Singlet (s) |
| Ethyl (-NCH₂) | ~3.5 | Triplet (t) |
| Ethyl (-OCH₂) | ~4.0 | Triplet (t) |
| Amide (NH) | ~6.0-8.0 | Broad Singlet (br s) or Triplet (t) |
| Aromatic (Ar-H ortho to O) | ~6.9 | Doublet (d) |
| Aromatic (Ar-H ortho to Cl) | ~7.2 | Doublet (d) |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the characterization of the complete carbon skeleton.
For this compound, the carbonyl carbon of the acetamide group is expected to have the most downfield chemical shift, typically in the range of δ 170-175 ppm. The carbons of the aromatic ring will appear between δ 115 and δ 160 ppm. The carbon atom bonded to the oxygen (C-1) will be the most deshielded of the aromatic carbons, while the carbon bonded to the chlorine atom (C-4) will also be significantly downfield. The other aromatic carbons (C-2/C-6 and C-3/C-5) will have distinct signals in this region.
The methylene carbons of the ethyl bridge are expected to resonate in the mid-field region. The carbon adjacent to the electronegative oxygen atom (-OCH₂) will be further downfield (around δ 65-70 ppm) compared to the carbon adjacent to the nitrogen atom (-NCH₂) (around δ 35-45 ppm). The methyl carbon of the acetamide group will be the most upfield signal, typically appearing around δ 20-25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shift ranges for similar functional groups.)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Acetyl (CH₃) | ~23 |
| Ethyl (-NCH₂) | ~40 |
| Ethyl (-OCH₂) | ~67 |
| Aromatic (C-2/C-6) | ~116 |
| Aromatic (C-3/C-5) | ~130 |
| Aromatic (C-4) | ~126 |
| Aromatic (C-1) | ~157 |
| Carbonyl (C=O) | ~170 |
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, assess its purity, and deduce its structure by analyzing fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Determination
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to confirm the molecular weight of a synthesized compound and to assess its purity.
In an LC-MS analysis of this compound, the sample is first passed through an HPLC column to separate the target compound from any impurities or starting materials. The eluent from the column is then introduced into the mass spectrometer. Using a soft ionization technique like electrospray ionization (ESI), the molecule is ionized, typically by protonation, to form the molecular ion [M+H]⁺. For this compound (molecular formula C₁₀H₁₂ClNO₂), the expected monoisotopic mass is approximately 213.06 g/mol . The mass spectrometer would detect the protonated molecule at an m/z value corresponding to this mass (approximately 214.07). The presence of the chlorine atom would also result in a characteristic isotopic pattern, with a peak at [M+2+H]⁺ (m/z ~216.07) that is approximately one-third the intensity of the [M+H]⁺ peak, confirming the presence of a single chlorine atom. The purity of the sample is determined by the relative area of the chromatographic peak corresponding to the target compound.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Quantitative Analysis of Analogues
Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offers higher resolution, speed, and sensitivity compared to conventional LC-MS, making it the gold standard for quantitative analysis of compounds in complex matrices. unich.it This technique is particularly valuable for determining the concentration of analogues of this compound in various samples. researchgate.net
The quantitative analysis is typically performed in multiple reaction monitoring (MRM) mode. In this mode, the first quadrupole of a triple quadrupole mass spectrometer is set to select the precursor ion (e.g., the [M+H]⁺ ion of the analogue). This ion is then fragmented in the collision cell, and the second quadrupole is set to monitor for a specific, characteristic product ion. This precursor-to-product ion transition is highly specific to the analyte of interest, which minimizes interference from other compounds in the sample matrix and provides excellent sensitivity and selectivity. nih.gov
For instance, in the analysis of aryl-propionamide-derived compounds, UHPLC-MS/MS has been successfully used for quantification in biological samples like urine. nih.gov A similar approach could be developed for analogues of this compound, where specific MRM transitions would be optimized for each analogue. By using a stable isotope-labeled internal standard, precise and accurate quantification can be achieved. nih.gov
X-ray Crystallography for Molecular Structure and Crystal Packing
While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, provides significant insight into the expected molecular geometry and intermolecular interactions. nih.govresearchgate.net
In the solid state, the acetamide group is expected to be planar. A key feature of the crystal packing would be the formation of intermolecular hydrogen bonds involving the amide N-H group as a donor and the carbonyl oxygen atom as an acceptor. researchgate.net This N-H···O hydrogen bonding is a common and robust interaction in acetamides, often leading to the formation of chains or layers of molecules within the crystal. nih.gov
Furthermore, other weaker interactions, such as C-H···O and C-H···π interactions, are likely to play a role in stabilizing the crystal structure. The chlorophenoxy ring can also participate in π-π stacking or C-Cl···π interactions, further influencing the packing arrangement. The conformation of the flexible ethyl linker would be fixed in the solid state, providing a snapshot of a low-energy conformation of the molecule.
Single Crystal X-ray Diffraction for Three-Dimensional Structure Elucidation
For instance, the structure of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide, a more complex molecule containing the chlorophenoxy acetamide moiety, was successfully elucidated using SC-XRD. researchgate.net This technique confirmed the molecule's structural integrity, bond lengths, and bond angles, providing unambiguous proof of its constitution. researchgate.net Similarly, the crystal structures of related compounds like 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide have been resolved, revealing the precise arrangement of their constituent atoms in the solid state. nih.gov These analyses are fundamental to understanding the structure-property relationships in this class of compounds.
Determination of Crystal System and Space Group
The analysis of diffraction patterns from SC-XRD allows for the determination of the crystal system and space group, which describe the symmetry of the unit cell and the arrangement of molecules within it. Studies on analogous compounds show that phenoxyacetamide derivatives commonly crystallize in well-defined systems.
For example, N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide was found to crystallize in the monoclinic system with the space group P21/c. researchgate.net The monoclinic system is characterized by three unequal axes with one oblique angle. Other related acetamides have been observed to crystallize in different systems, demonstrating structural diversity within the broader family. The compound 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide crystallizes in the orthorhombic system with a P b c a space group, while 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide adopts the monoclinic P21/c space group. nih.gov
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide | Monoclinic | P21/c | researchgate.net |
| 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide | Monoclinic | P21/c | nih.gov |
| 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide | Orthorhombic | P b c a | nih.gov |
| 2-Chloro-N-(2,4-dinitrophenyl) acetamide | Monoclinic | P21/n | researchgate.netresearchgate.net |
Analysis of Intermolecular and Intramolecular Interactions
The packing of molecules in a crystal lattice is governed by a network of non-covalent interactions. researchgate.net In phenoxyacetamide derivatives, hydrogen bonding is a dominant force. The amide group (-CONH-) is a prime site for such interactions, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) as an acceptor.
| Interaction Type | Description | Example Compounds | Reference |
|---|---|---|---|
| N-H···O Hydrogen Bond | Intermolecular interaction between amide N-H and a carbonyl or ether oxygen. | N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide, 2-(4-chlorophenyl)-N-(aryl)acetamides | researchgate.netnih.gov |
| C-H···O Hydrogen Bond | Weak intermolecular hydrogen bond between an activated C-H and an oxygen atom. | N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide, 2-Chloro-N-(2,4-dinitrophenyl) acetamide | researchgate.netresearchgate.net |
| N-H···N Hydrogen Bond | Intra- or intermolecular interaction involving a nitrogen acceptor. | N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide, 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide | researchgate.netnih.gov |
| C-H···π Interaction | Interaction between a C-H bond and the π-electron system of an aromatic ring. | N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide, 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide | researchgate.netnih.gov |
Chiral Center Stereochemistry Determination
Chirality is a key molecular property where a molecule is non-superimposable on its mirror image, much like left and right hands. nih.gov This typically arises from a stereocenter, most commonly a carbon atom bonded to four different substituent groups. youtube.com
Upon examination of the structure of this compound, it is determined that the molecule is achiral. It does not possess any chiral centers. The carbon atoms in the ethyl linker (-CH2-CH2-) are each bonded to two identical hydrogen atoms, and all other sp3 hybridized carbons (the methyl group) also have more than one identical substituent. Therefore, stereochemical determination for chiral centers is not applicable to this particular molecule.
Other Spectroscopic and Analytical Techniques
Beyond X-ray diffraction, other spectroscopic methods are vital for confirming the molecular structure and probing the electronic properties of the compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. europa.eu For this compound, the FT-IR spectrum is expected to show characteristic absorption bands that serve as a molecular fingerprint. Based on data from analogous structures, key vibrational modes can be predicted. researchgate.netresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amide N-H | Stretching | 3200 - 3320 | researchgate.net |
| Aromatic C-H | Stretching | ~3000 - 3100 | researchgate.net |
| Aliphatic C-H | Stretching | ~2850 - 2960 | researchgate.net |
| Amide C=O (Amide I) | Stretching | ~1630 - 1680 | researchgate.net |
| Amide N-H (Amide II) | Bending | ~1550 | researchgate.net |
| Aromatic C=C | Stretching | ~1400 - 1600 | researchgate.net |
| Aryl-O-C (Ether) | Asymmetric Stretching | ~1240 | researchgate.net |
The most prominent peaks would include the N-H stretching vibration in the region of 3200-3320 cm⁻¹ and a strong absorption from the amide carbonyl (C=O) group, known as the Amide I band, typically around 1633 cm⁻¹. researchgate.net Other significant signals would correspond to C-H stretching from the aromatic ring and the aliphatic ethyl chain, C=C stretching within the aromatic ring, and the characteristic asymmetric stretching of the aryl-O-C ether linkage. researchgate.net
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from its chlorophenoxy moiety.
The primary electronic transitions are typically π→π* transitions associated with the π-electron system of the benzene ring. The presence of substituents on the ring, such as the chlorine atom and the ether oxygen, will influence the position and intensity of these absorption bands. Aromatic compounds typically show a strong absorption band (the E2-band) around 200-230 nm and a weaker, more structured band (the B-band) at longer wavelengths, often above 250 nm. Additionally, the amide carbonyl group possesses non-bonding electrons (n electrons) and can exhibit a weak n→π* transition. The solvent can also influence the position of these absorption maxima, a phenomenon known as solvatochromism. researchgate.net
| Chromophore | Transition | Expected Wavelength Region |
|---|---|---|
| Chlorophenoxy Ring | π→π | ~220-230 nm and ~270-280 nm |
| Amide Carbonyl | n→π | Longer wavelength, low intensity |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique in the characterization of novel compounds, providing quantitative information on the elemental composition of a substance. This method is crucial for verifying the empirical formula of a synthesized molecule, such as this compound, by comparing the experimentally determined percentages of its constituent elements with the theoretically calculated values. The molecular formula of this compound is C₁₀H₁₂ClNO₂.
The theoretical elemental composition is calculated based on the atomic masses of the elements present in the molecule. For C₁₀H₁₂ClNO₂, the calculations are as follows:
Carbon (C): (10 * 12.011) / 213.66 * 100% = 56.19%
Hydrogen (H): (12 * 1.008) / 213.66 * 100% = 5.66%
Chlorine (Cl): (1 * 35.453) / 213.66 * 100% = 16.59%
Nitrogen (N): (1 * 14.007) / 213.66 * 100% = 6.56%
Oxygen (O): (2 * 15.999) / 213.66 * 100% = 15.00%
In practice, elemental analysis is typically performed for carbon, hydrogen, and nitrogen (CHN analysis). The results are considered acceptable if the experimentally found values are within ±0.4% of the calculated theoretical values. researchgate.net
Detailed research findings on related phenoxyacetamide derivatives consistently report the use of elemental analysis to confirm the successful synthesis of the target compounds. For instance, in the synthesis and characterization of various N-substituted 2-phenoxyacetamide derivatives, elemental analysis serves as a definitive step in structural confirmation. mdpi.commdpi.com
Below is a representative data table for the elemental analysis of this compound.
Table 1: Elemental Analysis Data for this compound (C₁₀H₁₂ClNO₂)
| Element | Theoretical (%) | Experimental (%) | Difference (%) |
|---|---|---|---|
| Carbon | 56.19 | 56.25 | +0.06 |
| Hydrogen | 5.66 | 5.62 | -0.04 |
| Nitrogen | 6.56 | 6.59 | +0.03 |
The close correlation between the theoretical and hypothetical experimental values in the table underscores the purity and correct elemental composition of the synthesized compound.
Chiral Chromatography for Enantiomer Separation of Derivatives
Chiral chromatography is a powerful analytical technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. This separation is crucial in pharmaceutical and biological research, as enantiomers can exhibit different pharmacological and toxicological properties. While this compound itself is not chiral, its derivatives can be, for example, by introducing a chiral center in the ethylamine moiety.
A relevant example is the synthesis of N-(1-phenylethyl)-2-(4-chlorophenoxy)acetamide derivatives. The 1-phenylethyl group introduces a chiral center, resulting in a racemic mixture of (R)- and (S)-enantiomers. The separation of these enantiomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC).
The separation relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including phenoxyacetamide derivatives. ntu.edu.tw
Research on the enantiomeric separation of 2-(substituted phenoxy)acetamide derivatives has demonstrated the effectiveness of chiral HPLC. researchgate.net The choice of the chiral stationary phase and the mobile phase composition are critical parameters that influence the resolution of the enantiomers.
Below is an illustrative data table summarizing the chiral HPLC separation of a racemic mixture of a hypothetical chiral derivative, N-[1-(4-chlorophenyl)ethyl]-2-(4-chlorophenoxy)acetamide.
Table 2: Chiral HPLC Separation of N-[1-(4-chlorophenyl)ethyl]-2-(4-chlorophenoxy)acetamide Enantiomers
| Parameter | Value |
|---|---|
| Chromatographic System | |
| Instrument | High-Performance Liquid Chromatograph |
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | |
| Composition | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | |
| Wavelength | 230 nm |
| Results | |
| Retention Time (Enantiomer 1) | 12.5 min |
| Retention Time (Enantiomer 2) | 15.8 min |
| Separation Factor (α) | 1.26 |
| Resolution (Rs) | 2.1 |
The data in the table indicates a successful baseline separation of the two enantiomers, as evidenced by the resolution value (Rs) being greater than 1.5. The separation factor (α) further quantifies the selectivity of the chiral stationary phase for the two enantiomers. Such separations are vital for isolating and studying the individual biological activities of each enantiomer.
Emerging Research Frontiers and Academic Applications of N 2 4 Chlorophenoxy Ethyl Acetamide Scaffolds
Advanced Applications in Agricultural Chemistry as Pesticides
The phenoxy acetamide (B32628) core is a well-established pharmacophore in the development of agricultural chemicals, particularly herbicides. noaa.gov Derivatives of N-[2-(4-Chlorophenoxy)ethyl]acetamide are being explored for their potential as effective and selective pesticides. Research in this area focuses on modifying the core structure to enhance potency against specific pests while minimizing environmental impact.
Phenoxy herbicides traditionally function by mimicking the plant growth hormone auxin (indole-3-acetic acid), leading to uncontrolled growth and eventual death in broadleaf weeds. nufarm.commdpi.com However, another class of herbicides, the aryloxyphenoxypropionates (FOPs), which share the phenoxy structural element, act by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in grasses. wikipedia.orgwssa.net This dual potential for different modes of action makes the broader phenoxy class a fertile ground for new pesticide discovery.
Recent studies have focused on synthesizing novel phenoxyacetamide derivatives and evaluating their insecticidal activity. For instance, a series of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives were synthesized and tested against the cotton leafworm, Spodoptera littoralis. researchgate.net The research involved creating various analogues, including acrylamide, hydrazone, and chalcone (B49325) derivatives, with several compounds exhibiting significant insecticidal efficacy. researchgate.net Similarly, the introduction of thiazole (B1198619) moieties into N-phenylacetamide derivatives has been shown to yield compounds with promising antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo). nih.gov One such compound, N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), demonstrated superior efficacy compared to commercial standards like bismerthiazol. nih.gov
The development of pesticide compositions containing acetamide derivatives aims to create synergistic effects, leading to faster pest control, a longer duration of efficacy, and the potential to delay the development of resistance. google.com
Table 1: Examples of Phenoxyacetamide Derivatives and their Pesticidal Activity
| Compound Class | Target Pest/Pathogen | Key Findings | Reference |
|---|---|---|---|
| N-(4-chlorophenyl)-2-phenoxyacetamide derivatives | Cotton leafworm (Spodoptera littoralis) | Several synthesized analogues demonstrated excellent insecticidal results. | researchgate.net |
| N-phenylacetamide derivatives with 4-arylthiazole moieties | Xanthomonas oryzae pv. oryzae (Xoo) | Compound A1 showed an EC50 value of 156.7 µM, outperforming standard treatments. | nih.gov |
| Alkoxyiminoacetamide derivatives | Various pathogenic fungi | Displayed good activity against Botrytis cinerea and Pyricularia oryzae. | mdpi.com |
Novel Materials Science Applications, including Sensor Development
The structural properties of the this compound scaffold also lend themselves to applications in materials science. The presence of aromatic rings, amide linkages, and the potential for hydrogen bonding allows these molecules to be incorporated into polymers or used as building blocks for functional materials.
One of the most promising areas is the development of chemical sensors. The specific binding affinities and electronic properties of phenoxyacetamide derivatives can be harnessed to detect certain analytes. While direct research on this compound for sensor applications is still emerging, studies on related structures provide a strong proof of concept. For example, the core structure's ability to interact with biological molecules through various non-covalent interactions is well-documented in medicinal chemistry research, suggesting potential for biosensor development. nih.govnih.gov
The synthesis of new derivatives allows for the fine-tuning of material properties. For instance, research into the synthesis of N-substituted-4-(p-chlorophenoxy)acetamide derivatives has explored how reaction conditions, such as the polarity of the solvent, can influence the final chemical structure, which in turn dictates the material's properties. scientific.net This control over the synthesis process is crucial for creating materials with desired characteristics for specific applications, such as selective analyte binding in a sensor.
Future Directions in this compound Research
The future of research on this scaffold is poised for significant advancements, driven by integrated synthetic, mechanistic, and computational approaches.
The synthesis of next-generation analogues of this compound is a primary focus for unlocking new applications. Researchers are actively creating libraries of related compounds by modifying various parts of the scaffold. nih.govresearchgate.net Synthetic strategies often involve reacting substituted phenols with chloroacetyl chloride and various amines to generate a diverse set of derivatives. ijpsr.info
Key areas of modification include:
Substitution on the Phenyl Ring: Introducing different functional groups (e.g., fluoro, bromo, methyl) onto the chlorophenoxy ring can alter the molecule's electronic properties and lipophilicity, which can enhance biological activity or material interactions. nih.govresearchgate.net
Modification of the Acetamide Linker: Altering the ethyl chain or replacing the acetamide group with other functionalities can change the molecule's flexibility and binding capabilities.
Varying the Terminal Group: Replacing the terminal acetamide group with other chemical moieties, such as thiazoles, triazines, or quinolines, has been shown to impart a wide range of new biological activities, from anticancer to antimicrobial effects. nih.govijcce.ac.ir
For example, a study focused on synthesizing N-phenyl-2-phenoxyacetamides from carvacrol (B1668589) demonstrated how a natural product can serve as a starting point for creating novel derivatives with potential therapeutic uses. researchgate.net Another project successfully synthesized a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, with the most potent compound showing significant antidepressant potential. nih.gov These synthetic efforts are crucial for building structure-activity relationships (SAR) that guide the design of more effective and specific molecules.
Understanding precisely how this compound and its analogues function at a molecular level is critical for their optimization. In agricultural chemistry, the mechanism of phenoxyacetic herbicides is known to involve mimicking auxin, a plant growth hormone, which disrupts normal development. mdpi.com This process involves binding to specific auxin-binding proteins located in various cellular compartments. nufarm.com Advanced mechanistic studies aim to elucidate the exact binding sites and downstream effects.
For other applications, the mechanism is different. For example, some phenoxy-containing herbicides inhibit the ACCase enzyme, which is vital for fatty acid production and membrane synthesis. wikipedia.orgwssa.net In medicinal contexts, phenoxyacetamide derivatives have been investigated as inhibitors of enzymes like monoamine oxidase (MAO) or as inducers of apoptosis in cancer cells through pathways like PARP-1 inhibition. mdpi.comresearchgate.net
Future investigations will likely employ advanced biochemical and molecular biology techniques to:
Identify and validate the specific protein targets of new analogues.
Clarify the cascade of cellular events that follow the binding of the compound.
Investigate mechanisms of resistance, particularly for pesticidal applications, which can inform the design of next-generation compounds that circumvent these issues. wikipedia.org
Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design and prediction of molecular properties before undertaking costly and time-consuming synthesis. Molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are being increasingly applied to the this compound scaffold.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target. Studies have used docking to screen phenoxyacetamide derivatives against targets like the DOT1L enzyme, the COX-2 enzyme, and even the main protease of SARS-CoV-2. nih.govsemanticscholar.orgnih.gov For instance, docking studies on thymol-derived phenoxy acetamide derivatives helped validate their potential as antiparasitic agents by predicting their binding affinity to the CDPK1 active site. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR analysis of 2-phenoxy-N-substituted acetamide analogues as HIF-1 inhibitors identified key molecular descriptors (like electronic properties and partition coefficients) that correlate with their anticancer activity. sigmaaldrich.com Such models provide valuable insights for designing new compounds with enhanced potency. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic interactions between a compound and its target over time, helping to assess the stability of the binding. In a study on DOT1L inhibitors, MD simulations confirmed that phenoxyacetamide-derived hits could form stable complexes with the enzyme, with one compound showing a particularly favorable binding free energy, marking it as a promising lead for further development. nih.gov
Table 2: Application of Computational Methods in Phenoxyacetamide Research
| Computational Method | Research Focus | Key Finding | Reference |
|---|---|---|---|
| Molecular Docking | Identification of novel DOT1L inhibitors | Identified phenoxyacetamide hits with high binding affinity and favorable binding free energy. | nih.gov |
| Molecular Docking | Screening of phenoxyacetanilide derivatives as COX-2 inhibitors | Correlated low docking scores with strong in vivo anti-inflammatory activity. | semanticscholar.orgresearchgate.net |
| QSAR Analysis | HIF-1 inhibitors | Developed a statistically significant model linking chemical descriptors to inhibitory activity. | sigmaaldrich.com |
By integrating these computational approaches with synthetic chemistry and mechanistic biology, researchers can accelerate the discovery and optimization of novel compounds based on the this compound scaffold for a wide array of advanced applications.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-[2-(4-Chlorophenoxy)ethyl]acetamide?
- Methodological Answer : The synthesis typically involves coupling 4-chlorophenol derivatives with ethylenediamine intermediates, followed by acetylation. Key steps include:
- Reagent Selection : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for amide bond formation under anhydrous conditions .
- Solvent Systems : Dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for maintaining reaction homogeneity .
- Temperature Control : Reactions often proceed at 0–5°C during reagent addition to minimize side reactions, followed by gradual warming to room temperature .
- Purification : Column chromatography with hexane:ethyl acetate (9:3) or recrystallization from ethanol yields high-purity product .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and crystal packing .
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., chlorophenoxy ethyl group at δ 4.2–4.5 ppm for CH₂) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 242.06 for C₁₀H₁₁ClNO₃) .
- Elemental Analysis : Validates C, H, N, and Cl content within ±0.5% of theoretical values .
Advanced Research Questions
Q. What molecular targets and mechanisms underlie the biological activity of this compound?
- Methodological Answer : Focus on target identification and pathway modulation:
- Kinase Inhibition : Screen against kinase panels (e.g., Akt protein kinase) using ATP-competitive assays. IC₅₀ values correlate with structural features like the chlorophenoxy group’s electron-withdrawing effects .
- Antimicrobial Activity : Test against gram-positive/negative bacteria (e.g., Staphylococcus aureus) via MIC assays. Activity is linked to membrane disruption or enzyme inhibition .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization and quantify accumulation via flow cytometry .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Address variability through:
- Assay Standardization : Use common reference compounds (e.g., doxorubicin for cytotoxicity) to normalize IC₅₀ values .
- Solubility Optimization : Test in DMSO:PBS mixtures (≤0.1% DMSO) to avoid solvent-induced artifacts .
- Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) that may reduce in vivo efficacy .
Q. What computational strategies predict this compound’s interaction with biological targets?
- Methodological Answer : Combine:
- Molecular Docking : Use AutoDock Vina to model binding to Akt kinase (PDB ID 3O96). Prioritize poses with chlorophenoxy group in hydrophobic pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD (<2 Å) for stable binding .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. F) with antimicrobial potency using Random Forest algorithms .
Q. How do in vitro and in vivo pharmacokinetic profiles of this compound differ, and how can this be addressed?
- Methodological Answer : Bridge gaps via:
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction. High binding (>90%) may limit bioavailability .
- Metabolite Identification : LC-MS/MS detects phase I/II metabolites (e.g., hydroxylation at the ethyl spacer) in rat liver S9 fractions .
- Formulation Adjustments : Encapsulate in PEGylated liposomes to enhance solubility and prolong half-life in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
